![molecular formula C15H18N4O B13343211 1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
1,3-Bis[(4-methylphenyl)amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(4-methylphenyl)amino]urea is an organic compound with the molecular formula C15H18N4O. . This compound is characterized by the presence of two 4-methylphenyl groups attached to a central urea moiety. It is a derivative of urea and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(4-methylphenyl)amino]urea can be synthesized through the reaction of 4-methylaniline with phosgene, followed by the reaction with ammonia. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and are carried out at low temperatures to control the reactivity of phosgene .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process is optimized to minimize the formation of by-products and to maximize yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-methylphenyl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-Bis[(4-methylphenyl)amino]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-methylphenyl)amino]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to a decrease in its activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(4-methylphenyl)thiourea]: Similar structure but contains sulfur instead of oxygen.
1,3-Di-p-tolylthiourea: Another thiourea derivative with similar applications.
Uniqueness
1,3-Bis[(4-methylphenyl)amino]urea is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H18N4O |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1,3-bis(4-methylanilino)urea |
InChI |
InChI=1S/C15H18N4O/c1-11-3-7-13(8-4-11)16-18-15(20)19-17-14-9-5-12(2)6-10-14/h3-10,16-17H,1-2H3,(H2,18,19,20) |
InChI Key |
SJDAOUCXXHDMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)NNC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


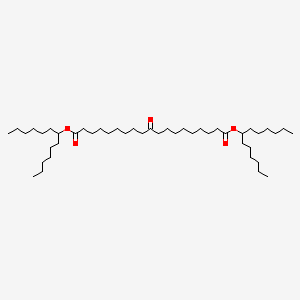
![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
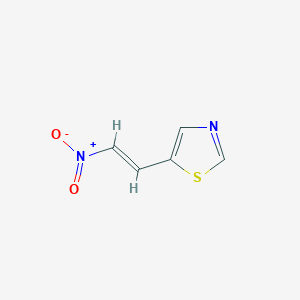
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)
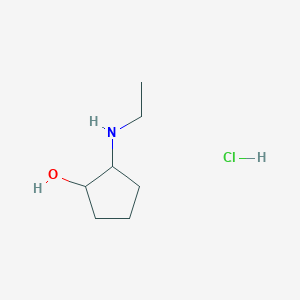
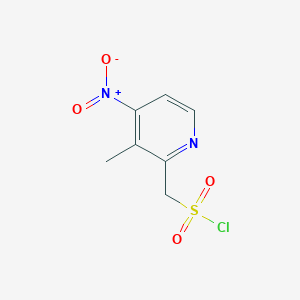
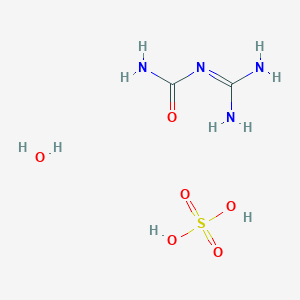
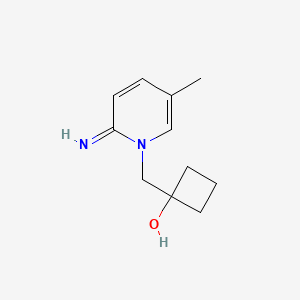
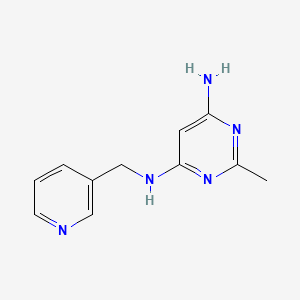
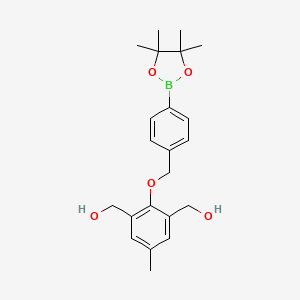
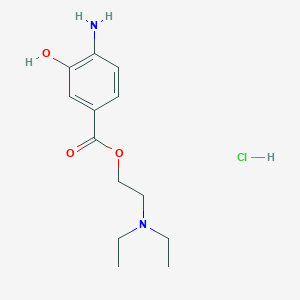
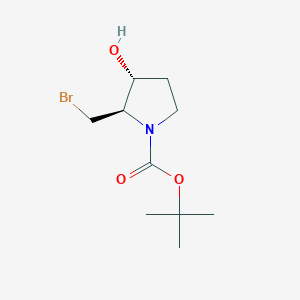
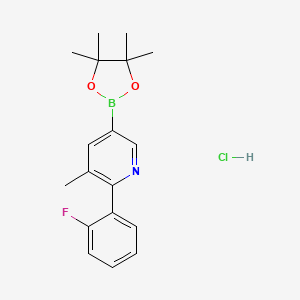
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
